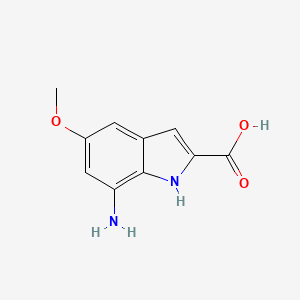
2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride” is an organic compound with the chemical formula C10H14ClNO2 and a molecular weight of 215.67 g/mol . It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride . The InChI key is KLPVDKNMMUWTDY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The exact melting point, boiling point, and density are not specified .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The derivatives of 2-Amino-2-(2,5-dimethylphenyl)acetic acid have been explored as scaffolds for developing new antimicrobial candidates. These compounds have shown promise in targeting multidrug-resistant Gram-positive pathogens, which is a significant concern in healthcare due to the growing resistance to last-line antimicrobials .
Antifungal Applications
Certain derivatives exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. This is particularly important as fungal infections are becoming more difficult to treat due to the emergence of resistant strains .
Anti-HIV Activity
Indole derivatives, which can be synthesized from compounds related to 2-Amino-2-(2,5-dimethylphenyl)acetic acid, have been screened for anti-HIV activity. They show potential in inhibiting the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Anticancer Research
The structural diversity of 2-Amino-2-(2,5-dimethylphenyl)acetic acid derivatives allows for their application in anticancer research. They can be used to synthesize various compounds with potential anticancer activities .
Cardiovascular Therapeutics
Derivatives of this compound have been implicated in cardiovascular health, with potential applications in developing treatments for heart disease. Their role in modulating blood pressure and heart rate makes them valuable in this field .
Neuroprotection
In the realm of neurology, these derivatives have been studied for their neuroprotective effects. They may contribute to the development of treatments for neurodegenerative diseases or injuries to the nervous system .
Antidiabetic Agents
The derivatives also hold potential as antidiabetic agents. Their ability to modulate insulin sensitivity and glucose metabolism could lead to new treatments for diabetes .
Antiparasitic and Antimalarial Applications
Finally, these compounds have been explored for their antiparasitic and antimalarial properties. This is crucial for developing new therapies for diseases that are prevalent in tropical and subtropical regions .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVDKNMMUWTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride | |
CAS RN |
1135916-78-7 |
Source


|
| Record name | Benzeneacetic acid, α-amino-2,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135916-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)


![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)